molecular formula C16H22ClN3O B3025792 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol CAS No. 1854126-47-8

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol

Cat. No. B3025792
CAS RN: 1854126-47-8
M. Wt: 311.84 g/mol
InChI Key: XFICNUNWUREFDP-YQUBHJMPSA-N
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Description

The compound “2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol” is also known as Hydroxychloroquine Sulfate . It is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .


Molecular Structure Analysis

The empirical formula of this compound is C18H26ClN3O·H2SO4 . The molecular weight is 433.95 . The SMILES string is OS(O)(=O)=O.CCN(CCO)CCCC©Nc1ccnc2cc(Cl)ccc12 .


Physical And Chemical Properties Analysis

The compound is a solid and its color is off-white . It is soluble in water . The melting point is between 238-241°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Enantiomers : The enantiomers of a compound structurally related to 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol were prepared, demonstrating the compound's flexibility in stereochemical manipulation (Ellames et al., 1995).
  • Crystal Structure Analysis : The crystal structure of a related quinoline derivative was studied, providing insights into the structural characteristics of such compounds (De et al., 1998).

Antimalarial Activity

  • Synthesis and Activity Relationships : Research on similar compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, has revealed correlations between structure and antimalarial potency, suggesting potential applications in treating malaria (Werbel et al., 1986).
  • QSAR Studies on Antimalarial Substituted Phenyl Analogues : Quantitative structure-activity relationship studies have been conducted on similar compounds, aiding in the understanding of how structural variations impact antimalarial efficacy (Agrawal et al., 2002).

Antimicrobial and Antifilarial Properties

  • Antimicrobial Activity : Syntheses of new quinoxaline derivatives, including chloro-substituted quinolines, have shown promising antimicrobial properties (Singh et al., 2010).
  • Antifilarial Profile : A study on 7-chloro-4-(substituted amino) quinolines, closely related to the chemical , demonstrated significant antifilarial responses, indicating potential in treating filarial infections (Tewari et al., 2000).

Cytotoxicity and Cancer Research

  • In Vitro Cytotoxicity Evaluation : Investigations into 4-aminoquinoline derivatives have shown significant cytotoxic effects on human breast tumor cell lines, suggesting possible applications in cancer therapy (Zhang et al., 2007).

Chemical Transformations

  • Chemical Properties Exploration : Research into the chemical properties of similar quinoline compounds has led to the discovery of new antimalarial drugs, highlighting the versatility of these chemical structures in synthesizing bioactive molecules (Asías et al., 2003).

Transgene Expression Enhancement

  • Transgene Expression Enhancers : Studies have shown that chloroquine and its analogues, including 7-chloro-4-quinolinyl derivatives, can enhance transgene expression in nonviral gene delivery systems (Cheng et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol are toll-like receptors (TLRs) , specifically TLR7 and TLR9. These receptors play crucial roles in the immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses .

Mode of Action

This compound interacts with TLR7 and TLR9, inhibiting their ability to recognize and respond to PAMPs. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and interferons, which are critical in the immune response . By dampening these signals, the compound exerts its immunosuppressive and anti-inflammatory effects.

Biochemical Pathways

The inhibition of TLR7 and TLR9 affects several downstream pathways, including the NF-κB pathway and the IRF pathway . These pathways are responsible for the transcription of genes involved in inflammation and immune responses. The suppression of these pathways results in decreased expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

Pharmacokinetics

The compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Biochemical Analysis

Biochemical Properties

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits heme polymerase, an enzyme critical for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it modulates the activity of Toll-like receptors (TLR7 and TLR9), which are essential for the immune response . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of pro-inflammatory cytokines such as IL-6, IL-17A, and IL-22 in peripheral blood mononuclear cells . This inhibition is crucial for its anti-inflammatory effects. Furthermore, the compound affects autophagy by inhibiting the accumulation of sequestosome-1 (SQSTM1) puncta in mouse embryonic fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme, preventing its polymerization, which is toxic to the malaria parasite . Additionally, it modulates the activity of Toll-like receptors, thereby influencing the immune response . The compound also affects gene expression by inhibiting the production of pro-inflammatory cytokines and modulating autophagy-related genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound maintains its stability under standard storage conditions . Long-term studies have shown that it continues to exert its effects on cellular functions, including the inhibition of cytokine production and modulation of autophagy, even after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits the malaria parasite and modulates the immune response without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and retinal toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes dealkylation and oxidation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in lysosomes, where it exerts its effects on autophagy and cytokine production . This localization is critical for its therapeutic actions.

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . Within lysosomes, the compound modulates autophagy and cytokine production, contributing to its therapeutic effects .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]-1,1,2,2-tetradeuterioethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICNUNWUREFDP-YQUBHJMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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